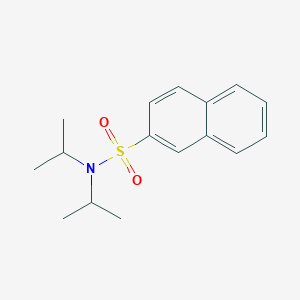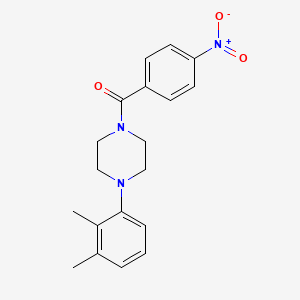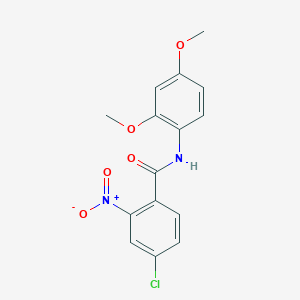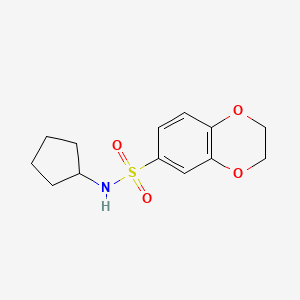![molecular formula C22H25N3O B5863528 N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide, also known as BMVC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMVC is a benzimidazole derivative that has been synthesized using various methods and has been shown to have promising effects on biological systems.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been studied for its potential use as an anti-oxidant and anti-diabetic agent. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to reduce the levels of glucose and insulin in diabetic rats and to improve insulin sensitivity. In addition, this compound has been shown to improve cognitive function and to reduce the damage caused by oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide valuable information for the development of potential clinical applications of this compound.
Synthesemethoden
N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has been synthesized using various methods, including the condensation reaction between 2-methylbenzimidazole and cyclohexanecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 2-methylbenzimidazole and cyclohexanecarboxylic acid chloride in the presence of triethylamine, followed by the reduction of the intermediate with lithium aluminum hydride.
Eigenschaften
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-9-5-6-12-18(16)15-25-20-14-8-7-13-19(20)23-22(25)24-21(26)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFWXQMDAZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)


![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)